molecular formula C9H15NO4 B594619 methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate CAS No. 1272755-99-3

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

Cat. No. B594619
CAS RN: 1272755-99-3
M. Wt: 201.222
InChI Key: ZUFRWFKGEMSVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .


Chemical Reactions Analysis

The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .

Scientific Research Applications

Denture Base Resin Improvement

The compound is used in the enhancement of the aging resistance and anti-fouling behavior of denture base resin . It has been found that Poly (methyl methacrylate) (PMMA)-based denture base resins easily develop oral bacterial and fungal biofilms, which may constitute a significant health risk . The compound helps in reducing bacterial resistance over time in the harsh oral environment .

Anti-fouling Properties

The compound has anti-fouling properties . However, due to the oily/rubbery state of this polymer, and its surface aggregation tendency in a resin mixture, its direct use as a resin additive is limited . This study aimed to optimize the use of the compound in dental resins .

Mechanical Property Enhancement

The compound is used in the mechanical property enhancement of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane . The obtained compound-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Thermal Property Enhancement

The compound is used in the thermal property enhancement of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane . Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of the compound-based PU significantly increased as the molecular weight of the compound-based PU increased .

Biomedical Coating

Poly (2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties . PMEA possessed excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .

Antithrombogenicity

Among the properties, antithrombogenicity is particularly important for the devices that are in direct contact with blood . Therefore, PMEA has been used for coating artificial organs .

Future Directions

The future directions would depend on the potential applications of this compound. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFRWFKGEMSVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.